

An In-depth Technical Guide to the Purine Analog Structure of Reversine

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Compound of Interest

Compound Name: *Reversine*

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Abstract

Reversine, a synthetically derived 2,6-disubstituted purine analog, has garnered significant attention in the scientific community for its remarkable dual activities. Initially identified for its capacity to induce dedifferentiation in lineage-committed cells, it has also emerged as a potent inhibitor of key mitotic kinases, positioning it as a molecule of interest for both regenerative medicine and oncology. This technical guide provides a comprehensive investigation into the purine analog structure of **Reversine**, its chemical synthesis, and its multifaceted biological activities. Detailed experimental protocols for its biological evaluation and a summary of its quantitative inhibitory data are presented. Furthermore, this guide visualizes the core signaling pathways modulated by **Reversine**, offering a deeper understanding of its mechanism of action.

The Purine Analog Structure of Reversine

Reversine, with the IUPAC name N'-Cyclohexyl-N-(4-morpholinophenyl)-7H-purine-2,6-diamine, is a small molecule characterized by a core purine scaffold.^[1] Its chemical formula is $C_{21}H_{27}N_7O$, and it has a molar mass of 393.49 g/mol. The structure features a cyclohexylamino group at the C6 position and a 4-morpholinoanilino group at the C2 position of the purine ring. This 2,6-disubstitution pattern is crucial for its biological activity.

Chemical Structure of **Reversine**:

Caption: Chemical structure of **Reversine**.

Structure-activity relationship (SAR) studies have indicated that while the C6 position of the purine ring can tolerate a range of substitutions without a significant loss of activity, the N9 hydrogen and the NH substitution at the C2 position are essential for its dedifferentiation effects.

Synthesis of Reversine

The synthesis of **Reversine**, 2-(4-morpholinoanilino)-6-cyclohexylaminopurine, is typically achieved through a multi-step process starting from commercially available purine derivatives. A common synthetic route involves the sequential nucleophilic substitution of a di-substituted purine precursor.

Experimental Protocol: Synthesis of **Reversine**

- **Starting Material:** 2,6-Dichloropurine is a common starting material.
- **Step 1: Introduction of the C6 substituent.** 2,6-Dichloropurine is reacted with an excess of cyclohexylamine in a suitable solvent such as ethanol or n-butanol at an elevated temperature. The reaction selectively substitutes the more reactive chlorine atom at the C6 position. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product, 2-chloro-6-cyclohexylaminopurine, is isolated and purified.
- **Step 2: Introduction of the C2 substituent.** The intermediate from Step 1 is then reacted with 4-morpholinoaniline. This reaction is typically carried out in a high-boiling point solvent like dimethylformamide (DMF) or n-butanol, often in the presence of a base such as triethylamine or diisopropylethylamine (DIPEA) to scavenge the HCl generated. The reaction mixture is heated for several hours until the starting material is consumed.
- **Purification:** The final product, **Reversine**, is then isolated from the reaction mixture. Purification is typically achieved through column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol/water) to yield a pure solid.
- **Characterization:** The identity and purity of the synthesized **Reversine** are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy.

(^1H and ^{13}C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Quantitative Data on Biological Activity

Reversine exhibits potent inhibitory activity against several key kinases involved in cell cycle regulation. The following table summarizes the reported half-maximal inhibitory concentration (IC_{50}) and binding affinity (K_i) values for **Reversine** against its primary targets.

Target Kinase	IC_{50} (nM)	K_i (nM)	Cell Line/Assay Condition	Reference
Aurora A	400	-	In vitro kinase assay	[1][2][3]
Aurora B	500	-	In vitro kinase assay	[1][2][3]
Aurora C	400	-	In vitro kinase assay	[1][2]
Mps1 (TTK)	2.8 - 6	-	In vitro kinase assay (full-length and kinase domain)	[4]
Adenosine A3 Receptor	-	660	Radioligand binding assay	[5]
MEK1	>1500	-	In vitro kinase assay	[3]
Nonmuscle Myosin II	350	-	ATPase activity assay	[3]

Experimental Protocols for Biological Assays

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is a general guideline for determining the IC₅₀ of **Reversine** against a target kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

- Reagents and Materials:
 - Purified recombinant kinase (e.g., Aurora A, Aurora B, Mps1)
 - Kinase-specific substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein for Aurora B)
 - ATP solution
 - Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
 - **Reversine** stock solution (in DMSO)
 - ADP-Glo™ Kinase Assay Kit (or similar)
 - White, opaque 384-well plates
 - Luminometer
- Procedure:
 - a. Prepare serial dilutions of **Reversine** in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
 - b. To each well of the 384-well plate, add the diluted **Reversine** or vehicle control (DMSO).
 - c. Prepare a master mix containing the kinase and its substrate in kinase assay buffer. Add this master mix to each well.
 - d. Initiate the kinase reaction by adding ATP to each well.
 - e. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
 - f. Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ assay manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.
 - g. Measure the luminescence using a plate reader.
 - h. Calculate the percent inhibition for each **Reversine** concentration relative to the vehicle control and plot the data to determine the IC₅₀ value using a suitable software.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT assay to determine the effect of **Reversine** on the viability of cancer cell lines.

- Reagents and Materials:
 - Cancer cell line of interest (e.g., HeLa, HCT116)
 - Complete cell culture medium
 - **Reversine** stock solution (in DMSO)
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
 - Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
 - 96-well plates
 - Microplate reader
- Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a range of concentrations of **Reversine** or vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours). c. After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. d. Remove the medium and add the solubilization solution to dissolve the formazan crystals. e. Measure the absorbance at a wavelength of 570 nm using a microplate reader. f. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of **Reversine** on the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.^{[6][7]}

- Reagents and Materials:
 - Cell line of interest
 - Complete cell culture medium
 - **Reversine** stock solution (in DMSO)
 - Phosphate-buffered saline (PBS)

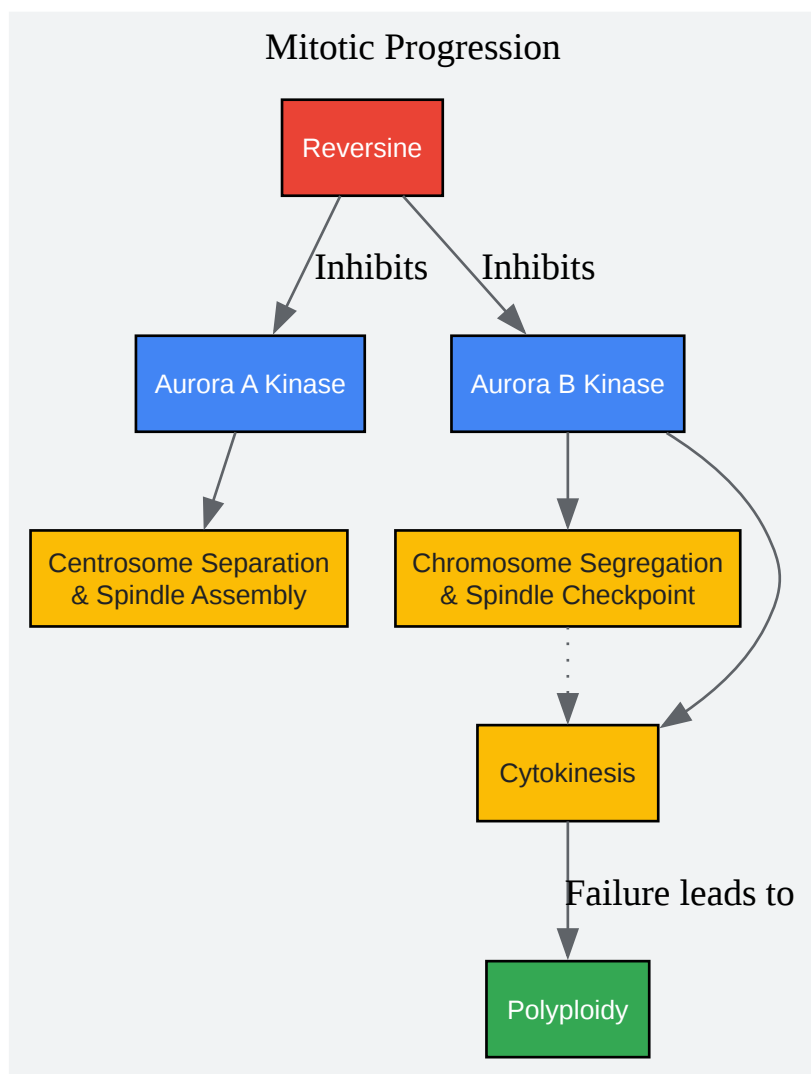
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer
- Procedure: a. Seed cells in 6-well plates and treat with various concentrations of **Reversine** or vehicle control for the desired time. b. Harvest the cells by trypsinization and wash with PBS. c. Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours. d. Wash the fixed cells with PBS to remove the ethanol. e. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes. f. Analyze the stained cells using a flow cytometer. g. The DNA content will be proportional to the PI fluorescence intensity. Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways Modulated by Reversine

Reversine exerts its cellular effects primarily by inhibiting key kinases that regulate mitosis and cell cycle progression. The two most well-characterized targets are the Aurora kinases and Monopolar Spindle 1 (Mps1).

Inhibition of the Aurora Kinase Pathway

Aurora kinases (A, B, and C) are critical regulators of mitosis.^[1] **Reversine** acts as an ATP-competitive inhibitor of these kinases, leading to defects in several mitotic processes.^{[1][8]} Inhibition of Aurora A can lead to defects in centrosome separation and spindle assembly. Inhibition of Aurora B, a component of the chromosomal passenger complex, results in improper chromosome-microtubule attachments, failure of the spindle assembly checkpoint, and defects in cytokinesis, often leading to polyploidy.



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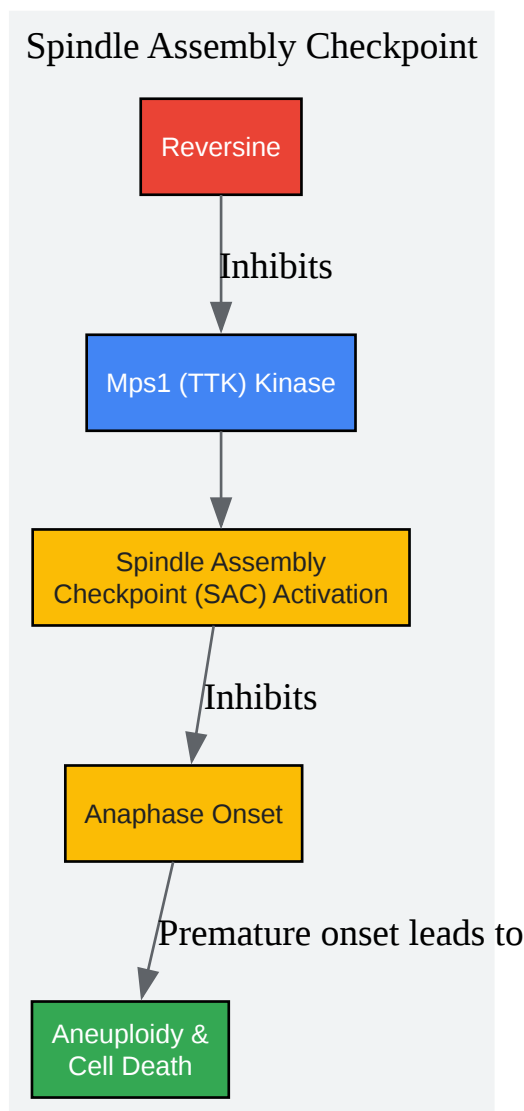
Caption: **Reversine**'s inhibition of Aurora kinases.

Inhibition of the Mps1 Pathway and the Spindle Assembly Checkpoint

Mps1 (also known as TTK) is a crucial kinase for the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures proper chromosome segregation.^{[6][9]} The SAC prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.

Reversine is a potent inhibitor of Mps1.^{[5][9]} By inhibiting Mps1, **Reversine** compromises the

SAC, leading to premature anaphase entry, chromosome missegregation, and ultimately, aneuploidy and cell death in cancer cells.



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Caption: **Reversine's** inhibition of the Mps1 pathway.

Conclusion

Reversine's unique purine analog structure underpins its dual biological activities of inducing cellular dedifferentiation and inhibiting critical mitotic kinases. This technical guide has provided a detailed overview of its chemical nature, synthesis, and biological functions. The presented

experimental protocols and quantitative data serve as a valuable resource for researchers investigating **Reversine**'s therapeutic potential. The visualization of its impact on the Aurora kinase and Mps1 signaling pathways further elucidates its mechanisms of action. Continued research into the structure-activity relationships of **Reversine** and its analogs may lead to the development of more potent and selective compounds for applications in regenerative medicine and cancer therapy.

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